molecular formula C10H16N4O2S B12481455 2-[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylbutyl)acetamide

2-[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylbutyl)acetamide

Cat. No.: B12481455
M. Wt: 256.33 g/mol
InChI Key: VKKNEWOVCAZCSD-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves the reaction of 3-methylbutylamine with a triazine derivative under controlled conditions. The reaction may proceed through nucleophilic substitution or addition mechanisms, depending on the specific reagents and conditions used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key factors include the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazine ring to more reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for controlling the reaction pathways and products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylbutyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide: Unique due to its specific structure and functional groups.

    Other Triazine Derivatives: Compounds like atrazine, simazine, and cyanuric acid share the triazine core but differ in their substituents and applications.

Uniqueness

The uniqueness of N-(3-methylbutyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other triazine derivatives.

Properties

Molecular Formula

C10H16N4O2S

Molecular Weight

256.33 g/mol

IUPAC Name

N-(3-methylbutyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C10H16N4O2S/c1-7(2)3-4-11-9(16)6-17-10-13-8(15)5-12-14-10/h5,7H,3-4,6H2,1-2H3,(H,11,16)(H,13,14,15)

InChI Key

VKKNEWOVCAZCSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CSC1=NN=CC(=O)N1

Origin of Product

United States

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